N-(3-chlorophenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide
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Overview
Description
“Compound X” , is a synthetic organic compound with a complex structure. It belongs to the class of amides and contains a cyclopropane ring. The compound’s systematic name reflects its substituents and functional groups.
Preparation Methods
a. Synthetic Routes: Several synthetic routes exist for Compound X, but one common approach involves the following steps:
Cyclopropanation: The cyclopropane ring is introduced using a suitable reagent (e.g., diazomethane or Simmons-Smith reagent) on a precursor aromatic compound.
Amidation: The cyclopropane ring is then functionalized with an amide group (R-CO-NH₂) through an amidation reaction. The chlorophenyl and methylphenyl substituents are carefully chosen to achieve the desired structure.
- Cyclopropanation: The reaction typically occurs under mild conditions, avoiding harsh reagents that could damage the aromatic rings.
- Amidation: The amidation reaction requires a suitable coupling agent (e.g., DCC or EDC) and a base (e.g., triethylamine) to facilitate the formation of the amide bond.
c. Industrial Production: Compound X is not produced on an industrial scale due to its complex structure and limited applications. it serves as a valuable intermediate in medicinal chemistry and research.
Chemical Reactions Analysis
Compound X can undergo various reactions:
Oxidation: The cyclopropane ring can be oxidized to form a carbonyl group.
Reduction: Reduction of the carbonyl group can regenerate the cyclopropane ring.
Substitution: The chlorophenyl group may undergo substitution reactions.
Common Reagents: Reagents like sodium borohydride (for reduction) and thionyl chloride (for chlorination) are used.
Major Products: The major products depend on the specific reaction conditions and substituents.
Scientific Research Applications
Compound X finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure.
Biological Studies: It may interact with specific receptors or enzymes.
Chemical Biology: It serves as a probe to study cyclopropane-containing compounds.
Mechanism of Action
The exact mechanism of action remains elusive, but it likely involves interactions with cellular targets, possibly affecting signal transduction pathways.
Comparison with Similar Compounds
Compound X stands out due to its cyclopropane ring and specific substituents. Similar compounds include:
N-(3-chlorophenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxylate: An ester derivative.
N-(3-chlorophenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxylic acid: The corresponding carboxylic acid.
Other Cyclopropane Amides: Explore related structures for comparison.
Properties
Molecular Formula |
C24H22ClNO |
---|---|
Molecular Weight |
375.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C24H22ClNO/c1-16-6-3-8-18(12-16)24(19-9-4-7-17(2)13-19)15-22(24)23(27)26-21-11-5-10-20(25)14-21/h3-14,22H,15H2,1-2H3,(H,26,27) |
InChI Key |
ACXBBDLTOIRSCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CC2C(=O)NC3=CC(=CC=C3)Cl)C4=CC=CC(=C4)C |
Origin of Product |
United States |
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